molecular formula C13H16O4 B14250370 benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 216099-51-3

benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol

Cat. No.: B14250370
CAS No.: 216099-51-3
M. Wt: 236.26 g/mol
InChI Key: WWYLXZWYHSGTCE-PZMDUNNRSA-N
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Description

Benzoic acid;(1R,6R)-7-oxabicyclo[410]heptan-1-ol is a unique compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a well-known aromatic carboxylic acid, while (1R,6R)-7-oxabicyclo[410]heptan-1-ol is a bicyclic alcohol with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with a suitable bicyclic alcohol precursor under specific conditions. For instance, the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction can yield bicyclo[3.1.0]hexanes, which can be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to achieve good yields for similar bicyclic compounds .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The bicyclic structure of the compound allows it to fit into enzyme active sites, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of an aromatic carboxylic acid and a bicyclic alcohol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

216099-51-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5(6)8-6/h1-5H,(H,8,9);5,7H,1-4H2/t;5-,6-/m.1/s1

InChI Key

WWYLXZWYHSGTCE-PZMDUNNRSA-N

Isomeric SMILES

C1CC[C@@]2([C@@H](C1)O2)O.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1CCC2(C(C1)O2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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